(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)(NAPHTHALEN-1-YL)METHANOL
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Overview
Description
(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)(NAPHTHALEN-1-YL)METHANOL is a complex organic compound that features a benzimidazole ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)(NAPHTHALEN-1-YL)METHANOL typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2-naphthaldehyde, followed by cyclization with o-phenylenediamine under acidic conditions to form the benzimidazole ring. The final step involves the reduction of the imine intermediate to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)(NAPHTHALEN-1-YL)METHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)(NAPHTHALEN-1-YL)METHANOL is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine
It is being investigated for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic, optical, or mechanical properties. It is also used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)(NAPHTHALEN-1-YL)METHANOL involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzimidazole ring can intercalate with DNA, disrupting its function, while the naphthalene moiety can interact with hydrophobic pockets in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-1H-1,3-benzodiazol-2-yl)methanol: Similar structure but lacks the naphthalene moiety.
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol: Contains a triazole ring instead of a benzimidazole ring.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Features a phenyl group instead of a naphthalene moiety.
Uniqueness
The uniqueness of (1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)(NAPHTHALEN-1-YL)METHANOL lies in its dual aromatic systems, which provide a versatile platform for chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
(1-benzylbenzimidazol-2-yl)-naphthalen-1-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O/c28-24(21-14-8-12-19-11-4-5-13-20(19)21)25-26-22-15-6-7-16-23(22)27(25)17-18-9-2-1-3-10-18/h1-16,24,28H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDGWZIMHQJXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C4=CC=CC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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